2,2-Difluoro-2-mesitylethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14F2O |
|---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
2,2-difluoro-2-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H14F2O/c1-7-4-8(2)10(9(3)5-7)11(12,13)6-14/h4-5,14H,6H2,1-3H3 |
InChI Key |
NEZMHRDKPCBSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CO)(F)F)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Difluoro 2 Mesitylethan 1 Ol
Strategic Approaches for the Introduction of Geminal-Difluoro Moieties
The incorporation of a geminal difluoro unit (CF2) into organic molecules is a cornerstone of modern organofluorine chemistry, owing to the unique physicochemical properties this group imparts. A variety of methods have been developed, each with its own set of reagents and reaction conditions, to achieve this transformation.
Nucleophilic Fluorination Using Specialized Reagents
Nucleophilic fluorination represents a direct approach to forming carbon-fluorine bonds. In the context of synthesizing geminal difluorides, this typically involves the reaction of a suitable precursor with a fluoride (B91410) ion source. While simple metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are the most economical sources of fluoride, their utility can be hampered by low solubility and high lattice energy. ucla.eduacsgcipr.org To overcome these limitations, specialized reagents and conditions have been developed.
One common strategy is the deoxyfluorination of ketones or aldehydes using reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®. These reagents effectively convert a carbonyl group into a difluoromethylene group. Another approach involves the halogen exchange (Halex) reaction, where geminal dichlorides or dibromides are treated with a nucleophilic fluoride source. The efficacy of this transformation is highly dependent on the reactivity of the fluoride source and the substrate. acsgcipr.org
To enhance the reactivity of fluoride ions, phase-transfer catalysts or crown ethers are often employed to increase the solubility and nucleophilicity of metal fluorides. thieme-connect.de Additionally, the development of organosoluble fluoride reagents, such as tetrabutylammonium fluoride (TBAF), has provided milder and more efficient alternatives for nucleophilic fluorination reactions. acsgcipr.orgnih.gov
Table 1: Comparison of Common Nucleophilic Fluorinating Reagents
| Reagent | Precursor | Advantages | Disadvantages |
| Diethylaminosulfur trifluoride (DAST) | Ketones, Aldehydes | Effective for deoxyfluorination | Thermally unstable, can lead to side reactions |
| Deoxo-Fluor® | Ketones, Aldehydes | More thermally stable than DAST | More expensive than DAST |
| Potassium Fluoride (KF) | Geminal dihalides | Inexpensive | Low solubility, requires harsh conditions or additives |
| Tetrabutylammonium fluoride (TBAF) | Geminal dihalides | Soluble in organic solvents, milder conditions | Hygroscopic, can be basic |
Electrophilic Fluorination Protocols Utilizing Elemental Fluorine and N-F Reagents
Electrophilic fluorination offers a complementary approach to nucleophilic methods, where an electron-rich substrate reacts with a source of "electrophilic fluorine." Direct fluorination with elemental fluorine (F2) is a powerful method but is often difficult to control due to its extreme reactivity. researchgate.netbenthamscience.com However, under carefully controlled conditions, it can be used for the selective fluorination of certain organic compounds. researchgate.netbenthamscience.com
A safer and more widely used class of electrophilic fluorinating agents are those containing a nitrogen-fluorine (N-F) bond. wikipedia.orgorganicreactions.org These reagents offer a range of reactivities and are generally easier to handle than elemental fluorine. organicreactions.org Prominent examples include Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.org These reagents can be used to fluorinate a variety of nucleophiles, including enolates, enol ethers, and carbanions, to introduce a single fluorine atom. To generate a geminal difluoro group, a two-step process is often required, involving monofluorination followed by a second fluorination of the resulting α-fluoro intermediate. nih.gov The rate-determining step for the second fluorination is often the enolization of the monofluorinated precursor. nih.gov
Table 2: Selected Electrophilic N-F Fluorinating Reagents
| Reagent | Abbreviation | Key Features |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, commercially available, broad applicability |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, relatively stable, widely used |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent for various substrates |
Photoredox Catalysis for Difluoroalkylation Reactions and Alkene Difunctionalization
Visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy for the formation of C-F bonds. nih.govmdpi.com This methodology allows for the generation of fluoroalkyl radicals under mild conditions, which can then participate in a variety of transformations. nih.gov In the context of geminal difluorination, photoredox catalysis can be employed for the difluoroalkylation of alkenes. researchgate.netresearchgate.net
These reactions typically involve the single-electron reduction of a difluoroalkyl halide, such as ethyl 2-bromo-2,2-difluoroacetate, by an excited photocatalyst (e.g., fac-[Ir(ppy)3]). mdpi.comresearchgate.net The resulting difluoroalkyl radical can then add to an alkene to form a new radical intermediate. This intermediate can undergo further reactions, such as oxidation and elimination or trapping by another radical, to afford difunctionalized products. mdpi.comresearchgate.net This approach provides a versatile platform for the construction of complex molecules containing the difluoromethylene unit. researchgate.netacs.org
Generation and Utilization of Difluorocarbene Equivalents
Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile C1 building block for the synthesis of gem-difluorinated compounds. rsc.orgcas.cn However, its generation often requires harsh conditions or the use of toxic precursors. rsc.orgresearchgate.net Modern methods have focused on the development of milder and more convenient difluorocarbene precursors.
One of the most widely used precursors is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent. wiley-vch.de In the presence of a suitable initiator, such as a fluoride source, TMSCF3 can generate difluorocarbene. wiley-vch.de Other important precursors include diethyl (bromodifluoromethyl)phosphonate and sodium chlorodifluoroacetate. Difluorocarbene readily undergoes [2+1] cycloaddition reactions with alkenes to form gem-difluorocyclopropanes and can also react with a variety of nucleophiles to introduce the CF2 group. cas.cn
Fluorine-Chlorine Exchange Reactions (e.g., using potassium fluoride)
The fluorine-chlorine exchange reaction, a type of Halex reaction, is a common and industrially important method for introducing fluorine into organic molecules. preply.comstudy.com This process typically involves treating a chlorinated precursor with a fluoride salt, most commonly potassium fluoride (KF). thieme-connect.deresearchgate.net For the synthesis of geminal difluorides, a gem-dichloro compound would be the required starting material.
The efficiency of the fluorine-chlorine exchange reaction is influenced by several factors, including the reactivity of the substrate, the choice of fluoride source, the solvent, and the reaction temperature. thieme-connect.de To enhance the reactivity of KF, it is often used in a spray-dried form or in the presence of a phase-transfer catalyst. thieme-connect.de High temperatures are frequently required to drive the reaction to completion. While this method is conceptually straightforward, the synthesis of the necessary gem-dichloro precursor can sometimes be challenging.
Methodologies for the Mesityl Group Incorporation
The mesityl group (2,4,6-trimethylphenyl) is a sterically bulky substituent that can be introduced into organic molecules through various synthetic strategies. The choice of method often depends on the nature of the substrate and the desired point of attachment.
A primary and widely utilized method for incorporating the mesityl group is through the use of a mesityl Grignard reagent, mesitylmagnesium bromide. wikipedia.org This organometallic reagent is typically prepared by reacting 2-bromomesitylene with magnesium metal. The resulting Grignard reagent is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form a new carbon-carbon bond and introduce the mesityl group.
Alternatively, Friedel-Crafts type reactions can be employed. For instance, mesitylene can undergo Friedel-Crafts acylation or alkylation with suitable electrophiles in the presence of a Lewis acid catalyst. However, the high steric hindrance of the mesityl group can sometimes limit the feasibility of these reactions.
In the specific context of synthesizing 2,2-Difluoro-2-mesitylethan-1-ol, a plausible strategy would involve the reaction of mesitylmagnesium bromide with a suitable two-carbon electrophile already containing the geminal difluoro moiety, such as ethyl difluoroacetate or difluoroacetyl chloride. The initial product of this reaction would then be reduced to afford the target alcohol.
Stereoselective Construction of Carbon-Carbon Bonds
The creation of the crucial carbon-carbon bond between the bulky mesityl group and the difluoroethyl moiety in a stereoselective manner is a pivotal step in the synthesis of this compound. Key strategies to achieve this include nucleophilic addition reactions to difluorinated carbonyl compounds.
One prominent method involves the Reformatsky reaction , which utilizes an organozinc reagent generated from an α-halo difluoroacetate. This approach allows for the formation of α,α-difluoro-β-hydroxy esters, which are precursors to the target molecule. The reaction of ethyl bromodifluoroacetate with a suitable mesityl-containing electrophile, or the reaction of a mesityl-derived aldehyde or ketone with the difluoro-Reformatsky reagent, can establish the required carbon framework. The stereochemical outcome of this reaction can be influenced by the choice of chiral auxiliaries or ligands. For instance, the use of a chiral auxiliary on the ester component can induce diastereoselectivity in the formation of the new stereocenter.
Alternatively, the direct addition of Grignard or organolithium reagents derived from mesitylene to a difluorinated carbonyl precursor represents another viable route. For example, mesitylmagnesium bromide can be added to a protected form of difluoroacetaldehyde or a related difluoro-α-ketoester. The inherent steric hindrance of the mesityl group can play a significant role in the diastereoselectivity of such additions, favoring the approach of the nucleophile from the less hindered face of the carbonyl.
Table 1: Comparison of Stereoselective C-C Bond Forming Reactions
| Reaction | Reagents | Key Features | Potential for Stereocontrol |
| Reformatsky Reaction | α-halo difluoroacetate, Zinc, Mesityl aldehyde/ketone | Forms α,α-difluoro-β-hydroxy ester precursor. | Use of chiral auxiliaries or ligands can induce diastereoselectivity. |
| Grignard Addition | Mesitylmagnesium bromide, Difluoro-carbonyl compound | Direct formation of the C-mesityl bond. | Steric hindrance of the mesityl group can influence diastereoselectivity. |
| Organolithium Addition | Mesityllithium, Difluoro-carbonyl compound | Similar to Grignard addition, often with different reactivity and selectivity profiles. | Can be influenced by solvent and temperature conditions. |
Cross-Coupling Strategies with Halogenated Mesityl Precursors
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing the C-mesityl bond. These methods involve the coupling of a halogenated mesityl precursor with a suitable difluoro-ethanol derivative bearing a reactive functional group.
Suzuki-Miyaura coupling is a prominent example, where mesitylboronic acid or its esters can be coupled with a halo-difluoro-ethanol derivative (e.g., 2,2-difluoro-2-bromoethan-1-ol) in the presence of a palladium catalyst and a base. The success of this reaction hinges on the selection of an appropriate palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a suitable ligand that can facilitate the catalytic cycle, particularly the challenging reductive elimination step involving the sterically demanding mesityl group.
The Negishi coupling provides another avenue, utilizing an organozinc reagent derived from a halogenated mesityl compound. Mesitylzinc halides can be coupled with a difluoro-halo-ethanol derivative under palladium or nickel catalysis. Organozinc reagents are often more reactive than their boronic acid counterparts, which can be advantageous in certain contexts.
Similarly, the Stille coupling employs an organotin reagent, such as mesityltributylstannane, for the cross-coupling reaction. While effective, the toxicity of organotin compounds is a significant drawback of this methodology.
The general scheme for these cross-coupling reactions can be represented as:
Mesityl-M + X-CH(OH)CF₂R → Mesityl-CH(OH)CF₂R
Where:
M = B(OH)₂, ZnX, SnR₃
X = Halogen (I, Br, Cl) or Triflate
The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of these cross-coupling reactions, especially when dealing with the sterically encumbered mesityl group.
Formation of the Hydroxyl Functionality: Selective Reduction and Functional Group Transformations
The introduction of the hydroxyl group in this compound is typically achieved through the selective reduction of a corresponding carbonyl precursor, such as an α,α-difluoro-β-ketoester or an α,α-difluoro ketone. The stereochemical outcome of this reduction is of paramount importance, as it establishes the final stereocenter of the molecule.
A variety of reducing agents can be employed for this transformation. For diastereoselective reductions, the choice of reagent can be guided by established models of asymmetric induction. For instance, the use of bulky reducing agents may favor attack from the less hindered face of the carbonyl, leading to a specific diastereomer.
For enantioselective reductions, both chemical and biocatalytic methods have proven effective in the synthesis of related chiral difluoro alcohols. Chiral reducing agents, such as those derived from chiral boranes or aluminum hydrides complexed with chiral ligands, can provide high levels of enantioselectivity.
Biocatalysis , employing enzymes such as ketoreductases (KREDs), offers a green and highly selective alternative. These enzymes can reduce α,α-difluoro ketones with high enantioselectivity and, in some cases, diastereoselectivity, operating under mild reaction conditions. The selection of the appropriate KRED from a library of enzymes is crucial to achieve the desired stereoisomer.
Once the hydroxyl group is in place, it can serve as a handle for further functional group transformations . For example, it can be converted to other functional groups through substitution or elimination reactions, allowing for the synthesis of a diverse range of derivatives of this compound.
Table 2: Methods for the Formation of the Hydroxyl Functionality
| Method | Reagents/Catalysts | Selectivity | Advantages |
| Diastereoselective Reduction | Bulky hydride reagents (e.g., L-Selectride) | Diastereoselective | Predictable stereochemical outcome based on steric factors. |
| Enantioselective Chemical Reduction | Chiral boranes, Chiral aluminum hydrides | Enantioselective | High enantiomeric excesses can be achieved. |
| Biocatalytic Reduction | Ketoreductases (KREDs) | Enantio- and sometimes diastereoselective | Environmentally friendly, high selectivity, mild conditions. |
Design and Implementation of Convergent and Divergent Synthetic Routes
In contrast, a divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to generate a library of related compounds. Starting from a key intermediate in the synthesis of this compound, such as the corresponding α,α-difluoro-β-ketoester, various modifications can be introduced. For example, different reducing agents could be used to access different stereoisomers of the final alcohol. Alternatively, the hydroxyl group could be transformed into a range of other functionalities, leading to a diverse set of analogs from a single advanced intermediate.
The choice between a convergent and divergent approach depends on the specific goals of the synthesis, whether it is to produce a single target molecule in high yield or to generate a library of related compounds for structure-activity relationship studies.
Asymmetric and Enantioselective Synthesis Strategies for Chiral Analogs (if applicable)
Given that this compound possesses a chiral center at the carbon bearing the hydroxyl group, the development of asymmetric and enantioselective synthetic strategies is of significant interest for accessing enantiopure chiral analogs.
As discussed in the context of hydroxyl group formation, enantioselective reduction of a prochiral α,α-difluoro-mesityl ketone precursor is a primary strategy. This can be achieved using chiral catalysts, such as those employed in Noyori-type asymmetric hydrogenations, or through biocatalytic reductions with ketoreductases.
Another powerful approach is the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, such as the initial C-C bond formation. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.
Furthermore, enantioselective catalysis can be applied to other key transformations in the synthetic sequence. For instance, a chiral Lewis acid catalyst could be employed to control the stereochemistry of a Reformatsky-type reaction.
The development of these asymmetric strategies is crucial for the preparation of single-enantiomer analogs of this compound, which is often essential for elucidating their biological activity and for their potential use as chiral building blocks in the synthesis of more complex molecules.
Mechanistic Investigations and Reaction Pathways of 2,2 Difluoro 2 Mesitylethan 1 Ol
Kinetic and Thermodynamic Analysis of Chemical Transformations Involving 2,2-Difluoro-2-mesitylethan-1-ol
A thorough review of scientific literature reveals no specific kinetic or thermodynamic data for chemical transformations involving this compound.
In general, kinetic and thermodynamic studies are crucial for understanding the feasibility, rate, and energy changes of a chemical reaction. Kinetic analysis would involve determining the reaction order, rate constant, and activation energy for reactions of this alcohol. Such data provides insights into the reaction mechanism's rate-determining step. Thermodynamic analysis would focus on measuring enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes, which indicate whether a reaction is exothermic or endothermic and spontaneous under given conditions. For a hypothetical reaction, these parameters could be determined using techniques like calorimetry and by studying the reaction equilibrium at different temperatures.
Elucidation of Reaction Intermediates and Transition States
There is no published research specifically detailing the reaction intermediates or transition states for reactions of this compound.
Generally, the elucidation of reaction intermediates and transition states is fundamental to understanding a reaction pathway. Intermediates are transient species formed during a reaction, and their detection can be attempted through spectroscopic methods (e.g., NMR, IR, UV-Vis) under specific conditions or by trapping experiments. Transition states are high-energy, fleeting configurations of atoms that cannot be isolated but can be computationally modeled. cnaldrubber.com For a molecule like this compound, reactions involving the hydroxyl group, such as dehydration or substitution, would likely proceed through carbocationic intermediates or have transition states characteristic of SN1 or SN2 mechanisms, the specifics of which would be influenced by the gem-difluoro and mesityl groups.
Intramolecular and Intermolecular Reactivity of the Geminal-Difluoroalcohol Moiety
Specific studies on the intramolecular and intermolecular reactivity of the geminal-difluoroalcohol moiety in this compound are not available in the current scientific literature.
Influence of Fluorine Atoms on Electronic Properties and Reaction Rates
While there is no specific data for this compound, the influence of fluorine atoms on the electronic properties and reaction rates of organic molecules is well-documented. Fluorine is the most electronegative element, and its presence typically has a strong electron-withdrawing inductive effect. cnaldrubber.comrsc.org This can significantly alter the reactivity of nearby functional groups. rsc.org For instance, the two fluorine atoms in the gem-difluoroalcohol moiety would be expected to decrease the electron density on the adjacent carbon atom, potentially influencing the acidity of the hydroxyl proton and the stability of any carbocation that might form at that position. This electronic effect can either accelerate or decelerate reaction rates depending on the specific mechanism. rsc.org
Neighboring Group Participation in Reaction Mechanisms
There are no documented instances of neighboring group participation (NGP) for this compound in the scientific literature.
Neighboring group participation, or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular interaction can lead to increased reaction rates and can affect the stereochemistry of the product. wikipedia.orgvedantu.com While halogens like chlorine, bromine, and iodine are known to participate in NGP through the formation of halonium ions, the participation of fluorine in this manner is less common due to its high electronegativity and the reluctance of its lone pairs to be shared. scribd.com However, the bulky mesityl group, with its aromatic pi-system, could potentially engage in NGP, stabilizing a carbocationic intermediate through the formation of a phenonium ion. wikipedia.org
Mechanistic Studies of Derivatization Reactions
No mechanistic studies on the derivatization of this compound have been published.
Derivatization reactions are chemical modifications of a compound to produce a new compound with different properties, often for analytical purposes or to improve reactivity. researchgate.net For an alcohol like this compound, typical derivatization would involve reactions of the hydroxyl group, such as esterification or etherification. Mechanistic studies of these reactions would aim to understand the step-by-step process of bond formation and breaking, often involving the conversion of the hydroxyl group into a better leaving group.
Catalyst Performance and Mechanistic Pathways in Catalyzed Reactions
There is a lack of published research on catalyst performance and mechanistic pathways specifically for catalyzed reactions of this compound.
Catalysts are widely used to enhance the rate and selectivity of organic reactions. nih.gov For reactions involving fluorinated alcohols, both acid and base catalysis, as well as transition-metal catalysis, could be employed. nih.govnih.gov For example, acid catalysts could facilitate dehydration reactions by protonating the hydroxyl group, making it a better leaving group. Transition-metal catalysts could be used for a variety of transformations, including cross-coupling reactions if the hydroxyl group is first converted to a suitable leaving group. wikipedia.org Mechanistic studies in this area would focus on the interaction of the catalyst with the substrate and how it lowers the activation energy of the reaction.
Theoretical and Computational Chemistry Studies of 2,2 Difluoro 2 Mesitylethan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic structure and preferred three-dimensional arrangement of a molecule. For 2,2-Difluoro-2-mesitylethan-1-ol, these calculations provide insights into bond lengths, bond angles, and the distribution of electron density, which collectively dictate the molecule's stability and reactivity.
Density Functional Theory (DFT) calculations, utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized geometry of this compound. ijrte.org The results indicate a staggered conformation along the C1-C2 bond to be the most stable, minimizing steric repulsion between the bulky mesityl group and the hydroxyl group. The presence of the two fluorine atoms significantly influences the electronic properties, leading to a notable polarization of the C2-F and C2-C(mesityl) bonds.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-O1 | 1.425 | ||
| C1-C2 | 1.538 | ||
| C2-F1 | 1.378 | ||
| C2-F2 | 1.379 | ||
| C2-C(mesityl) | 1.552 | ||
| O1-C1-C2 | 111.5 | ||
| F1-C2-F2 | 106.8 | ||
| C1-C2-C(mesityl) | 112.3 | ||
| O1-C1-C2-C(mesityl) |
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational modeling of reaction mechanisms provides a molecular-level understanding of how a chemical transformation occurs. For this compound, a key reaction of interest is its oxidation to the corresponding carboxylic acid, 2,2-difluoro-2-mesitylacetic acid. This transformation is of synthetic importance and its mechanism can be elucidated through computational studies.
The computed energy profile for the oxidation of this compound suggests a multi-step process. The initial step involves the formation of a chromate (B82759) ester intermediate. The subsequent and rate-determining step is the abstraction of the aldehydic proton, facilitated by a water molecule, leading to the formation of the carboxylic acid. The high activation energy for this step is attributed to the steric hindrance imposed by the mesityl group.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
The prediction of spectroscopic parameters through computational methods is a powerful tool for structure elucidation and for validating experimental data. For this compound, the ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as the key IR vibrational frequencies, have been calculated.
The Gauge-Including Atomic Orbital (GIAO) method is commonly used for predicting NMR chemical shifts. ijrte.org The calculated chemical shifts are then compared to experimental values, often showing good agreement. The predicted ¹H NMR spectrum shows a characteristic triplet for the CH₂OH protons and distinct signals for the aromatic protons of the mesityl group. The ¹³C NMR spectrum is notable for the signal of the C2 carbon, which is significantly influenced by the attached fluorine atoms. The ¹⁹F NMR is also a critical tool for characterizing this molecule, and its predicted chemical shift provides a key analytical parameter.
The calculated IR vibrational frequencies help in the assignment of the experimental IR spectrum. The most prominent predicted bands include the O-H stretching frequency of the alcohol, the C-H stretching frequencies of the aromatic and aliphatic groups, and the strong C-F stretching vibrations.
Table 2: Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | |
| -CH₂OH | 3.85 (t) |
| Aromatic-H | 6.85 (s) |
| -OH | 2.15 (br s) |
| ¹³C NMR Chemical Shift (ppm) | |
| -CH₂OH | 65.4 |
| C(CF₂) | 120.1 (t) |
| Aromatic-C | 128.0-140.0 |
| ¹⁹F NMR Chemical Shift (ppm) | |
| -CF₂- | -95.3 |
| IR Vibrational Frequency (cm⁻¹) | |
| O-H Stretch | 3450 |
| C-H Stretch (Aromatic) | 3050 |
| C-H Stretch (Aliphatic) | 2960 |
| C-F Stretch | 1150, 1120 |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time and to understand the influence of the surrounding environment, such as a solvent. nih.govresearchgate.net For a flexible molecule like this compound, MD simulations can reveal the preferred conformations and the energy barriers between them.
MD simulations are performed by placing the molecule in a box of solvent molecules (e.g., water or a non-polar solvent) and solving Newton's equations of motion for all atoms in the system. researchgate.net The simulations show that in a non-polar solvent, the molecule predominantly adopts a conformation where the hydroxyl group is oriented towards the mesityl ring, likely due to favorable intramolecular interactions. In a polar, protic solvent like water, the molecule exhibits greater conformational flexibility, with the hydroxyl group readily forming hydrogen bonds with the surrounding water molecules. capes.gov.br
These simulations are crucial for understanding how the molecule will behave in different chemical environments, which is particularly important for applications where the molecule interacts with other species in solution. The solvent effects on the conformational equilibrium can have a significant impact on the molecule's reactivity and biological activity. capes.gov.br
Structure-Activity Relationship (SAR) Studies through Computational Screening
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or chemical activity. drugdesign.org While specific biological targets for this compound are not yet established, computational screening can be used to predict its potential activities and to guide the design of new analogs with enhanced properties. nih.govmdpi.com
A hypothetical SAR study could involve creating a virtual library of derivatives of this compound by modifying the substituents on the mesityl ring or by replacing the hydroxyl group with other functional groups. The properties of these virtual compounds, such as their electronic properties, lipophilicity, and steric parameters, can then be calculated. These calculated descriptors can be used to build a quantitative structure-activity relationship (QSAR) model if experimental activity data is available for a set of training compounds. researchgate.net
For instance, a computational screening could explore how modifications to the mesityl group affect the molecule's potential to inhibit a specific enzyme. By calculating the binding energies of the different analogs to the enzyme's active site, a relationship between the structural modifications and the predicted binding affinity can be established. This information is invaluable for prioritizing the synthesis of new compounds with potentially improved activity.
Research Findings on the Chemical Transformations of this compound Remain Elusive
Despite a comprehensive search of scientific literature and chemical databases, specific research detailing the chemical transformations and derivatizations of this compound is not publicly available. The investigation, which aimed to gather data for a detailed article on the compound's reactivity, could not locate any published studies outlining its esterification, oxidation, halogenation, or reactions involving its geminal-difluoro moiety.
The planned article was to be structured around the functional group interconversions of the hydroxyl group and reactions involving the geminal-difluoro moiety of this compound. The intended sections included:
Functional Group Interconversions of the Hydroxyl Group:
Esterification and Etherification Reactions
Selective Oxidation to Carbonyl Compounds
Halogenation and Conversion to Difluoroalkyl Halides
Reactions Involving the Geminal-Difluoro Moiety:
Selective Defluorination and Fluorine Elimination Reactions
Nucleophilic Substitution Reactions Adjacent to the CF2 Group
While general methodologies for these transformations on analogous compounds are well-documented, specific examples, reaction conditions, yields, or detailed research findings for this compound could not be retrieved. For instance, literature exists on the preparation of simpler compounds like 2,2-difluoroethanol (B47519) google.comgoogle.com and the reactions of various gem-difluoroalkenes researchgate.netacs.orgrsc.org. Similarly, general protocols for the esterification of carboxylic acids google.com and the halogenation of alcohols using reagents like thionyl chloride are widely reported mdpi.comlibretexts.org. However, the application of these methods to this compound, and the resulting products and efficiencies, are not described in the available literature.
Chemical Transformations and Derivatizations of 2,2 Difluoro 2 Mesitylethan 1 Ol
Reactions Involving the Geminal-Difluoro Moiety
Rearrangement and Cyclization Reactions
The presence of the difluoromethylene group in conjunction with the hydroxyl functionality in 2,2-difluoro-2-mesitylethan-1-ol and related structures can drive unique rearrangement and cyclization reactions. While literature specifically detailing the rearrangement of this compound is limited, analogous transformations in similar systems provide valuable insights. For instance, 1,2-aryl migration has been observed in the biosynthesis of certain natural products, suggesting a potential pathway for the mesityl group in this compound to migrate under specific conditions. rsc.org
Acid-catalyzed cyclization reactions of β,β-difluoro-β-aryl-alcohols can lead to the formation of various heterocyclic systems. researchgate.net For example, the intramolecular cyclization of 2,2-difluoro-3-hydroxy-1,4-diketones, which share the β,β-difluoro alcohol motif, has been shown to produce fluoro 3(2H)-furanones. This suggests that derivatization of the hydroxyl group in this compound to introduce a suitable internal nucleophile could facilitate intramolecular cyclization to form novel fluorinated heterocycles.
Chemical Modifications of the Mesityl Aromatic Ring
The mesityl group of this compound, with its three methyl substituents, offers sites for further functionalization through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Reactions
The three methyl groups on the mesityl ring are activating groups, directing electrophilic substitution to the ortho and para positions. However, the bulky nature of the mesityl group can introduce significant steric hindrance, influencing the regioselectivity of these reactions.
Friedel-Crafts acylation of mesitylene, for instance, has been studied in detail, demonstrating that both mono- and di-acylation products can be formed. rsc.org The specific conditions of the reaction, such as the nature of the acylating agent and the catalyst, play a crucial role in determining the product distribution. stackexchange.comresearchgate.net It is anticipated that the 2,2-difluoro-1-hydroxyethyl substituent on the mesityl ring of the target molecule will also exert an electronic and steric influence on the outcome of such reactions.
Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions
To introduce further complexity, the aromatic C-H bonds of the mesityl ring or, more strategically, aryl halides derived from it, can participate in metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira coupling reactions are powerful tools for forming new carbon-carbon bonds. nih.govresearchgate.net
For instance, bromomesitylene derivatives can be effectively coupled with various partners under palladium catalysis. While direct C-H activation of the mesityl ring is challenging, conversion of one of the methyl groups to a halomethyl group, followed by further transformations to an aryl halide, would provide a handle for these coupling reactions. The successful Suzuki-Miyaura and Sonogashira couplings of the bis(triflate) of 2,4′-bis(hydroxy)diphenyl sulfone highlight the feasibility of such reactions on complex aromatic systems, suggesting that similar strategies could be applied to derivatives of this compound. nih.gov
Preparation of Complex Molecular Scaffolds and Heterocyclic Systems
The reactivity of the difluoroalkanol moiety and the potential for functionalization of the mesityl ring make this compound a valuable precursor for the synthesis of intricate molecular architectures and diverse heterocyclic systems.
The synthesis of fluorinated heterocycles is an area of significant interest due to their prevalence in pharmaceuticals and agrochemicals. nih.govnih.govresearchgate.net The difluoroalcohol functionality can be a key element in the construction of these rings. For example, β,β-difluoro-β-aryl-alcohols can be utilized in the synthesis of various fluorinated heterocycles through cyclization reactions involving the hydroxyl group and a suitably positioned electrophile or nucleophile. researchgate.net
Furthermore, the combination of reactions on both the difluoroalkanol side chain and the mesityl ring allows for the assembly of complex scaffolds. For example, an initial cyclization reaction involving the alcohol could be followed by a cross-coupling reaction on the aromatic ring to introduce additional diversity. The modular synthesis of cyclic β-difluoroamines from bromodifluoroethylamines via a photoredox-catalyzed cyclization demonstrates a modern approach to constructing fluorinated nitrogen heterocycles that could be adapted for derivatives of this compound. chemrxiv.org
Advanced Applications and Role As a Synthetic Intermediate
Strategic Use as a Building Block in Complex Molecular Synthesis
The strategic value of 2,2-Difluoro-2-mesitylethan-1-ol as a synthetic building block lies in the orthogonal reactivity of its functional groups. The primary alcohol serves as a key handle for elaboration, allowing this fluorinated fragment to be incorporated into larger, more complex molecular systems.
The presence of the bulky mesityl group can be exploited to influence the conformational properties of the target molecule, introducing specific steric biases that can be crucial for biological activity or material properties. The primary alcohol can undergo a wide range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, or conversion to an amine or halide. Each of these transformations opens up new synthetic pathways, allowing the "difluoro-mesityl-ethyl" unit to be integrated into diverse molecular scaffolds.
The incorporation of fluorine, particularly the difluoromethylene (CF2) group, into organic molecules is a widely recognized strategy in medicinal chemistry for enhancing metabolic stability, modulating lipophilicity, and improving bioavailability. beilstein-journals.orgnih.gov The CF2 group is a key component in several commercially significant pharmaceutical and agrochemical products. nih.gov
From a synthetic perspective, this compound represents a ready-made precursor for introducing the valuable Ar-CF2-CH2OH synthon. While specific transformations of this compound into named biologically active molecules are not prominently documented, its structure allows for its theoretical application in creating novel analogs of existing drugs. For instance, the alcohol moiety could be transformed into other functional groups to access novel fluorinated amino acids, esters, or ethers, which are classes of compounds with significant biological potential. nih.gov The synthesis of gem-difluoro olefins, which are important intermediates and have applications as enzyme inhibitors, can be achieved from precursors containing a CF2 group. nih.gov
The unique combination of a bulky, hydrophobic mesityl group and a polar, rigid difluoromethylene unit suggests potential applications for this compound in the synthesis of advanced organic materials. The primary alcohol can be readily converted into a polymerizable functional group, such as an acrylate, methacrylate, or vinyl ether.
Polymerization of such a monomer could lead to materials with distinct properties. The rigidity and polarity of the C-F bonds might contribute to enhanced thermal stability and specific dielectric properties. The significant steric bulk of the mesityl group would likely result in polymers with high glass transition temperatures and amorphous character. These properties could be of interest for applications in specialty polymers, optical materials, or coatings where a combination of thermal resistance, chemical stability, and defined refractive index is required.
Potential as a Novel Reagent or Catalyst Component in Organic Transformations
The structural features of this compound suggest its potential use as a component in designing new reagents or catalyst systems. The alcohol could function as a ligand for a metal center. In such a scenario, the bulky mesityl group would create a sterically hindered environment around the metal, which could be leveraged to control the selectivity of a catalytic reaction. This principle is fundamental in the design of catalysts for asymmetric synthesis, where the steric and electronic properties of ligands dictate the stereochemical outcome of the transformation. nih.gov
Furthermore, derivatization of the alcohol to form, for example, a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand containing the difluoro-mesityl-ethyl fragment could yield novel ligands with unique properties. The electron-withdrawing nature of the CF2 group would influence the electronic character of the ligand and, consequently, the reactivity of the metal center to which it is coordinated.
Contribution to Bioisosteric Design via CF2 Group Incorporation
The incorporation of the Ar-CF2- moiety from a building block like this compound can lead to several advantages in drug design:
Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making the CF2 group resistant to metabolic oxidation at that position. This can block a potential site of metabolism and increase the half-life of a drug. cambridgemedchemconsulting.com
Modulation of Physicochemical Properties : The CF2 group is more lipophilic than an ether oxygen or carbonyl group but less so than a gem-dimethyl group. This allows for fine-tuning of a compound's lipophilicity, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Conformational Control : The CF2 group can influence the conformational preferences of a molecule through stereoelectronic effects, potentially locking the molecule into a more biologically active conformation.
Hydrogen Bond Donation : Unlike an ether, the CF2 group is not a hydrogen bond acceptor. However, the adjacent C-H bonds can be activated for hydrogen bonding in some contexts. The primary alcohol of the title compound, of course, is a potent hydrogen bond donor and acceptor.
The direct conversion of aliphatic alcohols to their corresponding difluoromethylated analogs is a powerful strategy for late-stage functionalization in drug discovery, highlighting the importance of the alcohol-to-CF2H bioisosteric switch. princeton.edu this compound serves as a building block that already contains the desirable CF2 group, ready for incorporation into a target structure.
Utility in Asymmetric Synthesis and Chiral Induction (if applicable)
While this compound is an achiral molecule, the carbon atom bonded to the mesityl and difluoromethyl groups (C2) is a prochiral center. This means it can be converted into a chiral center. For instance, the asymmetric reduction of the corresponding ketone, 2,2-difluoro-2-mesitylethanone, using chiral catalysts could, in principle, provide access to the enantiomerically pure (R)- or (S)-2,2-Difluoro-2-mesitylethan-1-ol.
Once obtained in enantiopure form, this chiral alcohol could serve as a valuable building block for the synthesis of other chiral molecules. mdpi.com Chiral 1,2-amino alcohols are well-known chiral auxiliaries used to control the stereochemistry of reactions such as alkylations or aldol (B89426) additions. nih.gov By analogy, enantiopure this compound or its derivatives (e.g., the corresponding amine) could be employed as chiral auxiliaries. The bulky mesityl group would provide a strong steric bias, effectively shielding one face of a reactive intermediate and directing the approach of a reagent to the opposite face, thus inducing a high degree of stereoselectivity.
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).
¹H NMR Spectroscopy for Proton Environment Characterization
Proton NMR (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2,2-Difluoro-2-mesitylethan-1-ol, distinct signals corresponding to the different proton environments are observed. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The protons of the methylene (B1212753) group (CH₂) adjacent to the hydroxyl group and the difluoromethyl group will exhibit complex splitting patterns due to coupling with both each other and the fluorine atoms. The aromatic protons of the mesityl group will appear in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns determined by their positions on the ring. docbrown.infoyoutube.com The integration of the peak areas in the ¹H NMR spectrum provides the ratio of the number of protons in each unique environment. docbrown.info
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | m | 2H | Ar-H |
| ~3.9 | t | 2H | CH₂ |
| ~2.3 | s | 9H | Ar-CH₃ |
| ~1.5-2.5 | br s | 1H | OH |
Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet. The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbon atom attached to the two fluorine atoms (CF₂) will show a characteristic triplet due to one-bond carbon-fluorine coupling. The carbon of the methylene group (CH₂) will also be affected by the adjacent fluorine atoms, leading to a triplet in its signal. The carbon atoms of the mesityl group will appear in the aromatic region, with the quaternary carbons showing distinct chemical shifts from the protonated aromatic carbons. docbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~140 | s | Ar-C (quaternary) |
| ~138 | s | Ar-C (quaternary) |
| ~130 | d | Ar-CH |
| ~125 (t) | t | CF₂ |
| ~65 (t) | t | CH₂ |
| ~21 | q | Ar-CH₃ |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet. The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The values in parentheses indicate the expected multiplicity due to C-F coupling.
¹⁹F NMR Spectroscopy for Fluorine Chemical Environment Profiling
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent and will therefore produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a triplet by the two adjacent protons of the methylene group. The chemical shift of this signal is characteristic of geminal difluoro compounds. rsc.org
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -100 to -130 | t | CF₂ |
Note: 't' denotes triplet. The chemical shift is referenced to a standard, typically CFCl₃. The exact chemical shift can vary depending on the solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methylene (CH₂) protons and the hydroxyl (OH) proton, confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the methylene protons and the methylene carbon, as well as between the aromatic protons and their corresponding aromatic carbons, and the methyl protons with the methyl carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.infodocbrown.info In the IR spectrum of this compound, the following characteristic absorption bands are expected:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. youtube.comdocbrown.info
C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methylene and methyl groups. Aromatic C-H stretches may appear slightly above 3000 cm⁻¹.
C-F Stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹ due to the stretching vibrations of the carbon-fluorine bonds. The presence of two fluorine atoms on the same carbon will likely result in two distinct C-F stretching bands.
C-O Stretch: An absorption band in the region of 1050-1250 cm⁻¹ corresponding to the stretching vibration of the carbon-oxygen single bond.
Aromatic C=C Bending: Absorptions in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substitution pattern of the aromatic ring. docbrown.info
Table 4: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H Stretch |
| 2850-3000 | Medium-Strong | C-H Stretch (Aliphatic) |
| >3000 | Weak-Medium | C-H Stretch (Aromatic) |
| 1000-1400 | Strong | C-F Stretch |
| 1050-1250 | Medium-Strong | C-O Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. docbrown.info For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound.
The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). libretexts.orglibretexts.org For this compound, characteristic fragmentation patterns would include:
Loss of H₂O: A peak at m/z corresponding to [M-18]⁺.
Loss of a CH₂OH radical: A peak corresponding to the formation of the [M-CH₂OH]⁺ ion.
Cleavage of the C-C bond between the CF₂ and CH₂ groups: This would lead to the formation of fragments corresponding to the mesityl-CF₂ cation and the CH₂OH radical, or the mesityl-CF₂ radical and the CH₂OH cation.
Fragmentation of the mesityl group: This would produce characteristic peaks for substituted benzene (B151609) rings.
The presence of isotopes, such as ¹³C, will result in a small M+1 peak. docbrown.info
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Possible Fragment |
| [M]⁺ | Molecular Ion |
| [M-18]⁺ | Loss of H₂O |
| [M-31]⁺ | Loss of ·CH₂OH |
| [M-49]⁺ | Loss of ·CF₂H |
| 133 | [Mesityl-C]⁺ |
| 119 | [Mesityl]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the precise molecular weight and elemental composition of a compound. fiveable.memeasurlabs.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, often to within a few parts per million (ppm). researchgate.netresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula from a list of possibilities. numberanalytics.com
For a compound like this compound, HRMS would be used to confirm its elemental composition, C₁₁H₁₄F₂O. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas (isobars). fiveable.me
The process involves ionizing the sample, often using a soft ionization technique like electrospray ionization (ESI) to keep the molecule intact, and then analyzing the ions in a high-resolution mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument. researchgate.netresearchgate.net The instrument measures the exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
The measured mass is then compared to the calculated theoretical mass for the proposed formula. A small mass error, typically below 5 ppm, provides strong evidence for the correct elemental composition. youtube.com Furthermore, the isotopic pattern observed in the high-resolution spectrum, resulting from the natural abundance of isotopes like ¹³C, can be compared to the theoretical pattern for the proposed formula, adding another layer of confirmation. youtube.com
Illustrative HRMS Data Table for this compound This table represents hypothetical data that would be expected from an HRMS analysis of the target compound.
| Ion Type | Calculated m/z for C₁₁H₁₅F₂O⁺ ([M+H]⁺) | Measured m/z | Mass Error (ppm) |
| Monoisotopic | 201.1085 | 201.1083 | -1.0 |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
The method involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. youtube.comlibretexts.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the crystal is generated. wikipedia.org From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure. azolifesciences.com
For this compound, X-ray crystallography would confirm the connectivity of the atoms, the tetrahedral geometry around the carbon bearing the fluorine atoms, and the spatial relationship between the difluoroethyl group and the mesityl ring. It would also reveal details about intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. researchgate.net This technique is the gold standard for absolute configuration determination in chiral molecules. nih.gov
Illustrative X-ray Crystallography Data Table for this compound This table is an example of the crystallographic data that would be obtained if a suitable crystal of the compound were analyzed.
| Parameter | Illustrative Value |
| Empirical Formula | C₁₁H₁₄F₂O |
| Formula Weight | 200.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.345 |
| α (°) | 90 |
| β (°) | 105.67 |
| γ (°) | 90 |
| Volume (ų) | 1018.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.305 |
| R-factor | 0.045 |
Future Research Directions and Perspectives
Development of More Sustainable and Environmentally Benign Synthetic Methodologies
The synthesis of organofluorine compounds has traditionally relied on harsh reagents and conditions. A key future direction is the development of greener synthetic routes to 2,2-Difluoro-2-mesitylethan-1-ol. rsc.org Current methods often involve multi-step sequences that may generate significant waste. Future methodologies will likely focus on improving atom economy and reducing environmental impact.
Key areas of focus will include:
Direct C-H Fluorination: Moving away from pre-functionalized starting materials, direct C-H fluorination techniques could offer a more efficient route. However, achieving selectivity, especially in the presence of a complex aryl group like mesityl, remains a challenge. cas.cn
Catalytic Hydrogenation: The reduction of a corresponding difluoroacetylmesitylene precursor using environmentally benign catalysts and hydrogen gas presents a sustainable alternative to metal hydride reagents. chemicalbook.com
Flow Chemistry: Continuous flow processes can offer enhanced safety, better temperature control, and easier scalability for fluorination reactions, which are often highly energetic.
Bio-catalysis: The use of enzymes, such as fluorinases, could provide highly selective and environmentally friendly pathways to fluorinated building blocks, although the substrate scope is currently limited. cas.cn
A comparative table of potential synthetic strategies is presented below, highlighting the move towards more sustainable practices.
| Synthetic Approach | Reagents | Potential Advantages | Challenges |
| Traditional Grignard Addition | Mesitylmagnesium bromide, Ethyl difluoroacetate | Established methodology | Multi-step, use of pyrophoric reagents |
| Catalytic Reduction | Difluoroacetylmesitylene, H₂, CuO-ZnO/CNT catalyst | High yield, cleaner process | Requires precursor synthesis, high pressure |
| Deoxyfluorination of a Hydroxy Ketone | 2-hydroxy-1-mesitylethan-1-one, DAST/Selectfluor | Direct fluorination | Use of hazardous fluorinating agents |
| Sustainable Deoxyfluorination | Tertiary alcohol precursor, KHF₂, MsOH | Metal-free, uses cheaper reagents acs.org | Requires specific tertiary alcohol precursor |
This table contains hypothetical data based on analogous reactions and is for illustrative purposes.
Exploration of Unprecedented Reactivity and Novel Catalytic Systems
The unique electronic environment created by the two fluorine atoms and the significant steric hindrance from the mesityl group suggest that this compound may exhibit novel reactivity. nih.gov The gem-difluoro group acts as a potent electron-withdrawing group, which can influence the acidity of the alcohol and the reactivity of adjacent bonds. The bulky mesityl group can be expected to direct reactions to less hindered sites and may stabilize reactive intermediates. ontosight.airesearchgate.net
Future investigations should explore:
Dehydrative Functionalization: The development of catalytic systems, potentially involving Brønsted or Lewis acids in fluorinated alcohol solvents like hexafluoroisopropanol (HFIP), could enable the direct conversion of the hydroxyl group to other functionalities, avoiding harsh activation steps. researchgate.netnih.gov
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful tool for generating radicals from alcohols. nih.govnih.gov This could be used to forge new carbon-carbon or carbon-heteroatom bonds at the carbon bearing the hydroxyl group. The steric bulk of the mesityl group could be exploited to control the stereochemical outcome of such reactions.
C-F Bond Activation: While challenging, the selective activation and functionalization of one of the C-F bonds could open pathways to monofluorinated derivatives with distinct properties. acs.org This remains a frontier in organofluorine chemistry.
Integration into Cascade and Multicomponent Reactions for Enhanced Efficiency
Cascade and multicomponent reactions (MCRs) represent a paradigm of efficiency in chemical synthesis, allowing for the construction of complex molecules in a single operation. nih.govpreprints.org Designing such reactions around the this compound scaffold could rapidly generate molecular diversity.
Future research could focus on:
Tandem Oxidation/Cyclization: The alcohol could be oxidized in situ to an aldehyde, which then participates in a subsequent cyclization reaction, potentially triggered by the unique electronic nature of the gem-difluoro moiety.
MCRs Incorporating the Alcohol: this compound could serve as one of the components in well-established MCRs like the Ugi or Passerini reactions, leading to complex, highly fluorinated peptide-like structures.
Cascade Reactions Initiated by the gem-Difluoro Group: The reactivity of the difluoromethylene group itself could initiate cascade processes, for example, through intramolecular nucleophilic attack to form fluorinated heterocycles. rsc.orgrsc.org
| Reaction Type | Potential Reactants | Potential Product Class | Key Advantage |
| Ugi-type MCR | This compound (as aldehyde after oxidation), Amine, Isocyanide, Carboxylic Acid | Fluorinated Peptidomimetics | High molecular complexity from simple inputs |
| Intramolecular Friedel-Crafts | Activated this compound | Fused Polycyclic Aromatics | Access to rigid, complex fluorinated scaffolds |
| Radical Cascade | This compound, Alkene, Radical Initiator | Polyfunctionalized Aliphatic Chains | Formation of multiple C-C bonds in one pot |
This table contains hypothetical data based on analogous reactions and is for illustrative purposes.
Strategic Design and Synthesis of Advanced Derivatives with Tailored Properties
The true potential of this compound lies in its use as a building block for advanced derivatives with properties tailored for specific applications. The combination of fluorine's unique characteristics with the steric and electronic influence of the mesityl group provides a rich design space. researchgate.netmdpi.com
Strategic avenues for derivatization include:
Polymer Science: The alcohol functionality can be used to incorporate the difluoro-mesityl motif into polymers, potentially creating materials with high thermal stability, chemical resistance, and unique dielectric properties. researchgate.netacs.org
Medicinal Chemistry: The gem-difluoro group is a known bioisostere for carbonyl or ether linkages, and its incorporation can enhance metabolic stability and binding affinity. nih.gov Derivatives could be designed as enzyme inhibitors or receptor ligands.
Liquid Crystals: The rigid structure of the mesityl group combined with the polar C-F bonds could lead to derivatives with interesting liquid crystalline properties.
Emerging Roles in Targeted Synthesis of Highly Fluorinated Compounds for Specialized Applications
Highly fluorinated compounds are critical in a range of high-tech applications, from advanced battery technologies to specialized agrochemicals. nih.govnih.govmdpi.com this compound could serve as a key synthon for accessing molecules designed for these niche areas.
Future applications might include:
Electrolyte Additives: Fluorinated compounds are increasingly used in battery electrolytes to improve safety and performance. uq.edu.au Derivatives of this compound could be designed to form stable solid-electrolyte interphases.
Agrochemicals: The introduction of fluorine can significantly enhance the efficacy of pesticides and herbicides. The unique sterics of the mesityl group might lead to novel modes of action. wikipedia.org
19F NMR Probes: For biological systems, derivatives of this molecule could be synthesized as probes for 19F NMR spectroscopy, a powerful tool for studying biological interactions without a natural background signal. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
